Viridicatol

Übersicht

Beschreibung

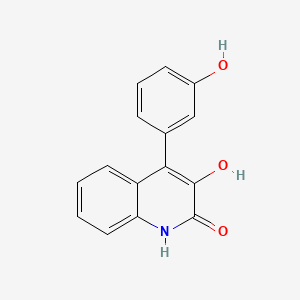

Viridicatol ist ein Chinolin-Alkaloid, das aus dem Tiefsee-Pilz Penicillium griseofulvum isoliert wurde . Es hat aufgrund seiner potenziellen therapeutischen Eigenschaften, insbesondere bei der Linderung von allergischen Reaktionen und der Reparatur der Darmbarriere, erhebliche Aufmerksamkeit erregt . Die Struktur von this compound wurde durch Röntgenbeugungsanalyse ermittelt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden, einschließlich der Isolierung aus marinen Pilzen. Der Isolationsprozess umfasst die Extraktion der Verbindung aus der Pilzkultur, gefolgt von der Reinigung mit chromatographischen Techniken . Die Summenformel von this compound lautet C15H11NO3, und seine Struktur umfasst einen Chinolinkern mit spezifischen funktionellen Gruppen, die zu seiner biologischen Aktivität beitragen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist nicht umfassend dokumentiert, beinhaltet aber im Allgemeinen die großtechnische Fermentation des marinen Pilzes Penicillium griseofulvum, gefolgt von Extraktions- und Reinigungsprozessen . Die Optimierung der Fermentationsbedingungen, wie Temperatur, pH-Wert und Nährstoffversorgung, ist entscheidend für die Maximierung der this compound-Ausbeute.

Wissenschaftliche Forschungsanwendungen

Viridicatol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es bestimmte molekulare Pfade angreift. Es unterdrückt die Mastzellaktivierung, die eine Schlüsselrolle bei allergischen Reaktionen spielt . Die Verbindung hemmt die Ansammlung von Calciumionen in Mastzellen, wodurch ihre Aktivierung und die anschließende Freisetzung von Entzündungsmediatoren blockiert werden . Dieser Mechanismus trägt dazu bei, die Symptome von allergischen Reaktionen zu lindern und die Reparatur der Darmbarriere zu fördern .

Ähnliche Verbindungen:

3-O-Methylviridicatin: Ein Derivat von Viridicatin mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit von this compound: this compound zeichnet sich durch seine starken antiallergischen Eigenschaften und seine Fähigkeit zur Reparatur der Darmbarriere aus . Sein einzigartiger Wirkmechanismus, der die Unterdrückung der Mastzellaktivierung und die Ansammlung von Calciumionen beinhaltet, unterscheidet es von anderen ähnlichen Verbindungen .

Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung ist, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Seine einzigartige chemische Struktur und biologische Aktivität machen es zu einem wertvollen Kandidaten für die Entwicklung neuer Therapeutika.

Wirkmechanismus

Target of Action

Viridicatol, a quinoline alkaloid, primarily targets mast cells . Mast cells play a crucial role in the immune system, particularly in allergic reactions. They are responsible for the release of histamine and other inflammatory mediators during an allergic response .

Mode of Action

This compound interacts with mast cells, suppressing their activation . It inhibits the accumulation of Ca2+ in mast cells, which is a critical step in their activation process . By blocking this process, this compound prevents the release of inflammatory mediators from mast cells .

Biochemical Pathways

This compound affects the MAPK and JAK-STAT signaling pathways . These pathways are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By suppressing these pathways, this compound inhibits the activation of mast cells, thereby alleviating allergic responses .

Result of Action

The action of this compound results in the alleviation of allergy symptoms. It decreases the levels of specific immunoglobulin E, mast cell protease-1, histamine, and tumor necrosis factor-α, while promoting the production of interleukin-10 in the serum . Additionally, this compound repairs the intestinal barrier in mice by inhibiting the degranulation of intestinal mast cells .

Action Environment

The action of this compound may be influenced by various environmental factors. As a deep-sea-derived compound, it may have unique stability and efficacy characteristics related to its marine origin . .

Biochemische Analyse

Biochemical Properties

Viridicatol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . These enzymes are crucial in extracellular matrix degradation, and their inhibition by this compound suggests potential therapeutic applications in preventing tumor metastasis and invasion . Additionally, this compound has been shown to suppress mast cell activation, which is essential in allergic reactions . This suppression is achieved by inhibiting the accumulation of calcium ions in mast cells, thereby preventing their degranulation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In HT1080 human fibrosarcoma cells, this compound inhibits the activities and expressions of MMP-2 and MMP-9, which are involved in tumorigenesis . Furthermore, in a mouse model of ovalbumin-induced food allergy, this compound alleviates allergy symptoms by decreasing levels of specific immunoglobulin E, mast cell protease-1, histamine, and tumor necrosis factor-α . It also promotes the production of interleukin-10 and repairs the intestinal barrier by inhibiting mast cell degranulation . These effects highlight this compound’s potential as a therapeutic agent for allergic diseases and cancer.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways and interactions. It inhibits the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathways . Specifically, this compound inhibits the phosphorylation of JNK, ERK, P38, and STAT6 proteins, which are crucial in mast cell activation and allergic responses . Additionally, molecular docking studies have shown that this compound effectively binds to MMP-2 and MMP-9, further elucidating its inhibitory effects on these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its biological activity over extended periods . In in vitro and in vivo studies, this compound consistently alleviated allergy symptoms and repaired the intestinal barrier in mice over time . These findings suggest that this compound has long-term therapeutic potential without significant degradation or loss of efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model of food allergy, this compound alleviated hypothermia, anaphylactic score, and diarrhea in a dose-dependent manner . Higher doses of this compound led to more significant suppression of allergen-specific immunoglobulin E, histamine, mast cell protease-1, and tumor necrosis factor-α . No toxic or adverse effects were observed at high doses, indicating a favorable safety profile for this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its anti-inflammatory and anti-tumor activities. It interacts with enzymes such as MMP-2 and MMP-9, which are regulated by the MAPK signaling pathway . By inhibiting these enzymes, this compound disrupts the degradation of the extracellular matrix, thereby preventing tumor metastasis and invasion . Additionally, this compound’s interaction with mast cells and its inhibition of calcium ion accumulation further highlight its role in metabolic pathways related to allergic responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its ability to inhibit calcium ion accumulation in mast cells suggests that it may interact with calcium transporters or channels . Furthermore, this compound’s distribution within tissues, particularly in the intestinal barrier, indicates its potential for targeted therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. Studies have shown that this compound localizes within mast cells, where it inhibits degranulation and stabilizes the cells . This localization is likely facilitated by specific targeting signals or post-translational modifications that direct this compound to mast cells and other relevant compartments . Understanding this compound’s subcellular localization can provide insights into its precise mechanisms of action and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Viridicatol can be synthesized through various methods, including the isolation from marine fungi. The isolation process involves the extraction of the compound from the fungal culture, followed by purification using chromatographic techniques . The molecular formula of this compound is C15H11NO3, and its structure includes a quinoline core with specific functional groups that contribute to its biological activity .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally involves large-scale fermentation of the marine fungus Penicillium griseofulvum, followed by extraction and purification processes . The optimization of fermentation conditions, such as temperature, pH, and nutrient supply, is crucial for maximizing the yield of this compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Viridicatol durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen wie Hydroxyl- und Carbonylgruppen in seiner Struktur erleichtert .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.

Substitution: Substitutionsreaktionen, die this compound betreffen, verwenden häufig Reagenzien wie Halogene oder Alkylierungsmittel unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation von this compound zur Bildung von Chinolinderivaten mit veränderten funktionellen Gruppen führen .

Vergleich Mit ähnlichen Verbindungen

Viridicatin: Another quinoline alkaloid isolated from marine fungi, known for its anti-inflammatory properties.

3-O-Methylviridicatin: A derivative of viridicatin with similar biological activities.

Uniqueness of Viridicatol: this compound stands out due to its potent anti-allergic properties and its ability to repair the intestinal barrier . Its unique mechanism of action, involving the suppression of mast cell activation and calcium ion accumulation, differentiates it from other similar compounds .

Eigenschaften

IUPAC Name |

3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)16-15(19)14(13)18/h1-8,17-18H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJIOTTYIGBOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893995 | |

| Record name | Viridicatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14484-44-7 | |

| Record name | Viridicatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridicatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDICATOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P12JNE0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of viridicatol in alleviating allergic responses?

A1: this compound exerts its anti-allergic effects primarily by suppressing the activation of mast cells [, , , , ]. This is achieved through the inhibition of key signaling pathways, namely the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways [, ].

Q2: How does this compound affect the MAPK and JAK-STAT signaling pathways?

A2: this compound inhibits the phosphorylation of several key proteins involved in these pathways. These include c-Jun N-terminal kinases (JNK), extracellular signal-regulated kinases (ERK), p38 MAP kinases, and signal transducer and activator of transcription 6 (STAT6) []. This inhibition effectively blocks downstream signaling events responsible for mast cell degranulation and the release of pro-inflammatory mediators [, , ].

Q3: Beyond its effects on signaling pathways, how else does this compound contribute to mast cell stabilization?

A3: this compound has been shown to suppress calcium (Ca2+) influx in mast cells []. This is significant because Ca2+ influx is a critical step in the process of mast cell degranulation, which releases histamine and other allergic mediators.

Q4: What are the downstream effects of this compound's anti-allergic activity in vivo?

A4: In mouse models of ovalbumin-induced food allergy, this compound treatment has been shown to:

- Alleviate allergy symptoms []

- Decrease levels of specific immunoglobulin E (IgE), mast cell protease-1, histamine, and tumor necrosis factor-alpha (TNF-α) []

- Promote the production of interleukin-10 (IL-10), an anti-inflammatory cytokine []

- Downregulate the population of B cells and mast cells in the spleen []

- Upregulate the population of regulatory T cells (Tregs) in the spleen []

Q5: Does this compound impact the intestinal barrier in the context of food allergy?

A5: Yes, studies show that this compound can alleviate intestinal villus injury and inhibit the degranulation of intestinal mast cells, thereby promoting intestinal barrier repair in mice with food allergies [].

Q6: Does this compound exhibit anti-inflammatory effects beyond its anti-allergic properties?

A6: Yes, research suggests that this compound also possesses anti-inflammatory effects in other contexts. For example, it has been shown to suppress the expression of pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and BV2 microglia cells [].

Q7: What is the mechanism behind this compound's broader anti-inflammatory activity?

A7: Studies point to this compound's ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway in LPS-stimulated cells []. This inhibition prevents the phosphorylation and degradation of IκBα, ultimately blocking the translocation of the NF-κB p65/p50 heterodimer to the nucleus and reducing the expression of pro-inflammatory cytokines [].

Q8: What specific pro-inflammatory cytokines are downregulated by this compound?

A8: this compound treatment has been shown to reduce the mRNA expression of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and TNF-α in LPS-stimulated cells [].

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C15H11NO3, and its molecular weight is 253.25 g/mol [].

Q10: Has the structure of this compound been confirmed through X-ray crystallography?

A10: Yes, the structure of this compound has been unambiguously established through X-ray diffraction analysis, confirming its quinolone alkaloid structure [, ].

Q11: Are there other spectroscopic techniques used to characterize this compound?

A11: Absolutely. Besides X-ray diffraction, researchers utilize a combination of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): One-dimensional (1H and 13C NMR, DEPT) and two-dimensional (COSY, HMQC, HMBC, NOESY, ROESY) NMR experiments provide detailed information about the structure and connectivity of atoms within the molecule [, , ].

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) and atmospheric pressure chemical ionization (APCI) coupled with MS are used to determine the molecular mass and fragmentation pattern, aiding in structural elucidation [, , , ].

- UV-Vis Spectroscopy: This technique helps identify the presence of chromophores and provides information about the electronic structure of the molecule [].

Q12: What is known about the biosynthesis of this compound in Penicillium species?

A12: this compound biosynthesis involves a fascinating multi-step pathway:

- Precursors: Anthranilic acid and a phenylpropane unit (e.g., phenylalanine) are the initial precursors [].

- Intermediate Compounds: These precursors combine to form benzodiazepine intermediates, specifically cyclopenin and cyclopenol [, , ].

- Cyclopenase Enzyme: A key enzyme, cyclopenase, catalyzes the transformation of cyclopenin and cyclopenol into viridicatin and this compound, respectively. This reaction involves the removal of carbon dioxide (CO2) and methylamine (CH3NH2) [, ].

- Cytochrome P450 Involvement: Recent studies have identified a cytochrome P450 enzyme, VdoD, involved in the meta-hydroxylation step during this compound biosynthesis in Penicillium palitans []. This enzyme converts cyclopenin to a hydroxylated intermediate, which then rearranges to form this compound [].

Q13: Where is cyclopenase primarily located within the fungal cells?

A13: Cyclopenase is primarily associated with the inner side of the protoplasma membrane of conidiospores in Penicillium cyclopium [].

Q14: Can this compound be chemically synthesized?

A14: Yes, several synthetic routes for this compound have been developed, including:

- Darzens Condensation/Friedel-Crafts Alkylation: This strategy involves the reaction of dichloroacetanilides with aromatic aldehydes followed by a cyclization step [].

- Regioselective Ring Expansion of Isatins: This method utilizes in situ-generated α-aryldiazomethanes to react with isatins, leading to the formation of viridicatin alkaloids, including this compound [].

Q15: What are some promising areas for future research on this compound?

A15: Given its promising bioactivities, further investigations are warranted in the following areas:

Q16: What are the potential applications of this compound based on current research?

A16: While still in the pre-clinical stage, this compound holds promise for various applications, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.